molecular formula C9H6N2O4 B1320144 2,4-Dihydroxyquinazoline-7-carboxylic acid CAS No. 864293-00-5

2,4-Dihydroxyquinazoline-7-carboxylic acid

Cat. No.: B1320144
CAS No.: 864293-00-5
M. Wt: 206.15 g/mol
InChI Key: MSNNFPGHLBKVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydroxyquinazoline-7-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H6N2O4. It is characterized by a quinazoline core structure with hydroxyl groups at the 2 and 4 positions and a carboxylic acid group at the 7 position.

Scientific Research Applications

2,4-Dihydroxyquinazoline-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active quinazoline derivatives.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

The safety information for 2,4-Dihydroxyquinazoline-7-carboxylic acid indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

The future directions for research on 2,4-Dihydroxyquinazoline-7-carboxylic acid and similar compounds could involve exploring their biological activities further, as they are found in bioactive compounds and commercial drugs . Additionally, improving the synthesis methods to overcome current drawbacks could also be a potential area of research .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxyquinazoline-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or halides under basic or acidic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 2,4-Dihydroxyquinazoline-7-carboxylic acid is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in critical cellular pathways. The hydroxyl and carboxylic acid groups may play a role in binding to these targets, influencing their activity .

Comparison with Similar Compounds

    Quinazoline-2,4-dione: Lacks the carboxylic acid group at the 7 position.

    2,4-Dihydroxyquinoline: Similar structure but with a different ring system.

    Quinazoline-7-carboxylic acid: Lacks the hydroxyl groups at the 2 and 4 positions.

Uniqueness: 2,4-Dihydroxyquinazoline-7-carboxylic acid is unique due to the presence of both hydroxyl groups and a carboxylic acid group on the quinazoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

2,4-dioxo-1H-quinazoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-7-5-2-1-4(8(13)14)3-6(5)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNNFPGHLBKVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598995
Record name 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864293-00-5
Record name 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a round bottom flask was added 2-aminoterephthalic acid (0.83 g, 4.6 mmol) and urea (2.75 g, 45.8 mmol). The reaction mixture was heated to 160° C. and stirred overnight. The mixture was cooled to rt, water added and the solid was filtered. The solid was then washed with acetic acid to afford 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (0.87 g, 92%). LC-MS: (FA) ES+ 207.
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.